molecular formula C17H23N7O5 B12704149 L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate CAS No. 128056-15-5

L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate

Cat. No.: B12704149
CAS No.: 128056-15-5
M. Wt: 405.4 g/mol
InChI Key: OANIJWQNWHMDMC-SRVKXCTJSA-N
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Description

L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes a prolinamide moiety and a histidyl residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate typically involves the following steps:

    Formation of the Prolinamide Moiety: This can be achieved through the reaction of proline with an appropriate amine under controlled conditions.

    Coupling with Histidyl Residue: The prolinamide is then coupled with a histidyl residue using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Hydration: The final step involves the hydration of the compound to form the hydrate.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate has several scientific research applications, including:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.

    Biology: Investigated for its role in biological processes and as a potential therapeutic agent.

    Medicine: Explored for its potential use in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of specialized peptides and as a research tool in various industrial applications.

Mechanism of Action

The mechanism of action of L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or interacts with.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    L-Prolinamide: A simpler compound that lacks the histidyl residue.

    N-((Hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl: A related compound without the prolinamide moiety.

    Peptides with Similar Structures: Other peptides that contain prolinamide or histidyl residues.

Uniqueness

L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate is unique due to its specific combination of prolinamide and histidyl residues, which confer distinct chemical and biological properties

Properties

CAS No.

128056-15-5

Molecular Formula

C17H23N7O5

Molecular Weight

405.4 g/mol

IUPAC Name

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C17H23N7O5/c1-23-12(6-13(25)22-17(23)29)15(27)21-10(5-9-7-19-8-20-9)16(28)24-4-2-3-11(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,25,29)/t10-,11-,12-/m0/s1

InChI Key

OANIJWQNWHMDMC-SRVKXCTJSA-N

Isomeric SMILES

CN1[C@@H](CC(=O)NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N

Canonical SMILES

CN1C(CC(=O)NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N

Origin of Product

United States

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